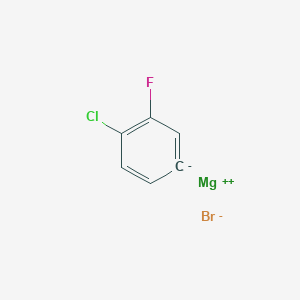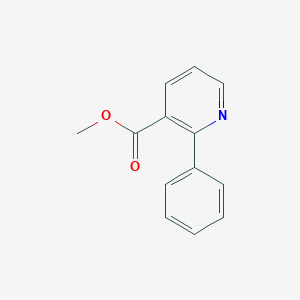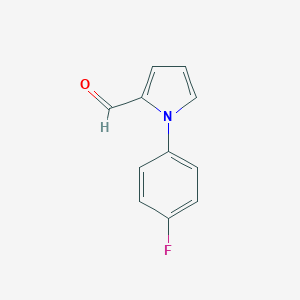
2,6-Pyridinedimethanol
概要
説明
2,6-Pyridinedimethanol, also known as pyridine-2,6-dimethanol, is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the second and sixth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
作用機序
Target of Action
2,6-Pyridinedimethanol is primarily used as a ligand to synthesize a variety of metal complexes . It interacts with these metal ions, forming stable complexes that can be used in various chemical reactions .
Mode of Action
The compound’s mode of action is based on its ability to donate electron pairs from the oxygen atoms of its hydroxyl groups to metal ions, forming coordinate covalent bonds . This interaction results in the formation of metal complexes, which can act as catalysts in various chemical reactions .
Biochemical Pathways
It’s known that the compound can be used to prepare fe(iii) complexes
Result of Action
The primary result of this compound’s action is the formation of metal complexes . These complexes can act as catalysts, facilitating various chemical reactions. The exact molecular and cellular effects would depend on the specific reactions catalyzed by these complexes.
Action Environment
The action, efficacy, and stability of this compound and its complexes can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its complexes. For instance, the formation and stability of the complexes might be affected by the concentration of the metal ions in the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedimethanol typically involves the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is subsequently reduced to this compound. One common method employs potassium permanganate as the oxidizing agent and sodium borohydride in the presence of iodine for the reduction step . Another method involves the use of 2,6-dibromomethylpyridine, which is treated with sodium hydroxide and ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
化学反応の分析
Types of Reactions: 2,6-Pyridinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: The compound can be reduced to form pyridine-2,6-dimethylamine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Pyridine-2,6-dimethylamine.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2,6-Pyridinedimethanol is widely used in scientific research due to its ability to form complexes with metals and its role as a ligand in coordination chemistry. Some notable applications include:
Chemistry: Used as a ligand to synthesize metal complexes and catalysts, such as iron(III) complexes.
Biology: Investigated for its potential in drug design and development due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
類似化合物との比較
2,6-Pyridinedimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Similar compounds include:
2,4-Pyridinedimethanol: Differing in the position of the hydroxymethyl groups, leading to different reactivity and applications.
2,6-Pyridinedicarboxylic acid: An oxidized form of this compound, used in different chemical reactions and applications.
2,6-Dimethylpyridine: A precursor in the synthesis of this compound, with distinct properties and uses.
特性
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMINHWJYHXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152474 | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-59-1 | |
| Record name | 2,6-Pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Pyridinedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-pyridinedimethanol?
A1: The molecular formula of this compound is C7H9NO2, and its molecular weight is 139.15 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?
A2: Researchers frequently utilize techniques like X-ray diffraction [, , , , , ], infrared spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry [] to characterize this compound and the metal complexes it forms.
Q3: How does the stability of this compound-containing materials vary under different conditions?
A3: The stability of this compound-containing materials is influenced by factors like temperature, pH, and the presence of other chemical species. For example, certain polyurethane materials incorporating this compound exhibit enhanced thermal stability, as evidenced by thermogravimetric analysis [].
Q4: Can you elaborate on the applications of this compound in material science, particularly highlighting its role in polyurethane synthesis?
A4: this compound acts as a chain extender in polyurethane synthesis, leading to materials with modified properties [, ]. For instance, incorporating this compound into polycaprolactone-based polyurethanes enhances their biodegradability, a crucial factor in biomedical applications []. Additionally, researchers have explored its use in creating polyurethane/nanosilver-doped halloysite nanocomposites with improved thermal stability, mechanical strength, and antibacterial properties [].
Q5: What factors influence the enantioselectivity of reactions catalyzed by chiral this compound derivatives?
A5: The steric and electronic properties of the substituents on the α,α′ positions of the this compound significantly influence the enantioselectivity of these reactions. Studies have shown that varying the substituents from methyl to trifluoromethyl, pentafluoroethyl, and allyl groups impacts the enantiomeric excess of the product alcohols [].
Q6: How has computational chemistry been utilized to study this compound and its complexes?
A6: Computational chemistry plays a vital role in understanding the electronic structures, magnetic properties, and reactivity of this compound-containing compounds. Density Functional Theory (DFT) calculations have been employed to determine exchange constants in manganese clusters, correlating well with experimental data and providing insights into their magnetic behavior [, , ]. Additionally, researchers utilize ab initio calculations to investigate magnetic anisotropy, predict single-molecule magnet behavior, and understand the impact of structural distortions on magnetic relaxation processes in lanthanide-containing complexes [, , ].
Q7: How do structural modifications of this compound impact the properties and reactivity of its metal complexes?
A7: Structural modifications to the this compound ligand can significantly influence the properties of the resulting metal complexes. For instance, changing the substituents on the α,α′ positions of the pyridine ring impacts the steric environment around the metal center, affecting the complex's stability, catalytic activity, and magnetic behavior [, , ]. Additionally, replacing bridging azide groups with 2-(hydroxymethyl)pyridine (hmp) ligands in a Mn25 single-molecule magnet led to a significant increase in the ground-state spin (from S=51/2 to S=61/2) without drastic core structural changes, highlighting the impact of peripheral ligation on magnetic properties [].
Q8: What strategies can be employed to enhance the stability and solubility of this compound and its derivatives?
A8: While specific strategies depend on the intended application, researchers often explore techniques like complexation with metals [], derivatization to form more stable esters [], or incorporation into polymeric matrices [] to enhance stability and/or solubility.
- Coordination Chemistry: this compound readily forms complexes with various metal ions, including but not limited to Pr(III), Nd(III), Er(III) [], Fe(III) [, ], Co(II) [, , , , ], Mn(II/III/IV) [, , , , ], Ti(IV) [], Pt(II) [, ], Rh(I), Ir(I) [].
- Cluster Chemistry: The ligand's versatility allows for the isolation of fascinating polynuclear metal clusters with varying nuclearities and topologies. Examples include Fe9 and Fe18 clusters [, ], high-spin Mn4 and Mn10 molecules [, ], a Co(II)10Co(III)4 shield [], and Mn24 and Mn26 single-molecule magnets [].
- Magnetic Properties: Many of the synthesized complexes exhibit interesting magnetic behaviors, including ferromagnetic and antiferromagnetic coupling, single-molecule magnet behavior, and slow magnetic relaxation [, , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)


![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)

